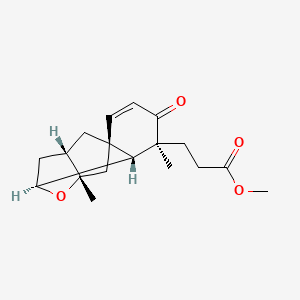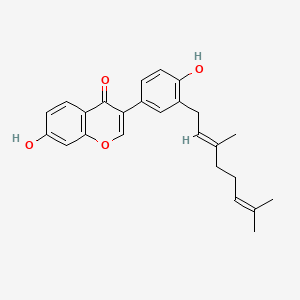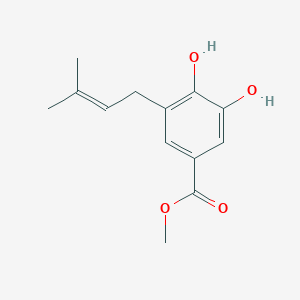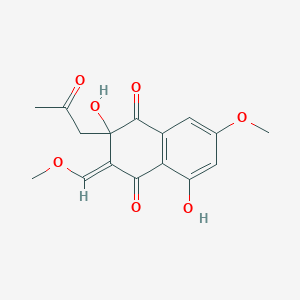
3-((3-(trifluoromethyl)phenyl)amino)pyrazine-2,5-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((3-(trifluoromethyl)phenyl)amino)pyrazine-2,5-dicarbonitrile is an organic compound characterized by the presence of a trifluoromethyl group attached to an aniline moiety, which is further connected to a pyrazine ring with two cyano groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-(trifluoromethyl)phenyl)amino)pyrazine-2,5-dicarbonitrile typically involves the reaction of 3-(Trifluoromethyl)aniline with pyrazine-2,5-dicarbonitrile under specific conditions. One common method includes:
Starting Materials: 3-(Trifluoromethyl)aniline and pyrazine-2,5-dicarbonitrile.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Temperature: The reaction mixture is typically heated to a temperature range of 80-120°C to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-((3-(trifluoromethyl)phenyl)amino)pyrazine-2,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the cyano groups or the pyrazine ring, using reagents such as alkyl halides or amines.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base, amines in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazine derivatives.
Aplicaciones Científicas De Investigación
3-((3-(trifluoromethyl)phenyl)amino)pyrazine-2,5-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Mecanismo De Acción
The mechanism of action of 3-((3-(trifluoromethyl)phenyl)amino)pyrazine-2,5-dicarbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as kinases, which play a crucial role in cell signaling and regulation.
Pathways Involved: By inhibiting or modulating the activity of these enzymes, the compound can affect various cellular pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(Trifluoromethyl)aniline: An isomer with similar structural features but different reactivity and applications.
Pyrazine-2,5-dicarbonitrile: A related compound with a simpler structure, used as a precursor in the synthesis of more complex molecules.
Uniqueness
3-((3-(trifluoromethyl)phenyl)amino)pyrazine-2,5-dicarbonitrile is unique due to the combination of the trifluoromethyl group, aniline moiety, and pyrazine ring with cyano groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
IUPAC Name |
3-[3-(trifluoromethyl)anilino]pyrazine-2,5-dicarbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F3N5/c14-13(15,16)8-2-1-3-9(4-8)20-12-11(6-18)19-7-10(5-17)21-12/h1-4,7H,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTHLEZFKPFICK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC(=CN=C2C#N)C#N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F3N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647266 |
Source


|
| Record name | 3-[3-(Trifluoromethyl)anilino]pyrazine-2,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918410-45-4 |
Source


|
| Record name | 3-[3-(Trifluoromethyl)anilino]pyrazine-2,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-[3,6-bis(dimethylamino)acridin-10-ium-10-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]butanamide;perchlorate](/img/structure/B1262902.png)




